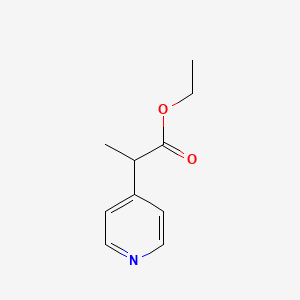

Ethyl 2-(pyridin-4-yl)propanoate

Beschreibung

Ethyl 2-(pyridin-4-yl)propanoate is an ester derivative featuring a pyridine ring substituted at the 4-position, attached to a propanoate backbone. It is commonly synthesized via alkylation reactions, such as the reaction of triethyl phosphonoacetate with 4-(bromomethyl)pyridine in the presence of sodium hydride, yielding intermediates like ethyl 2-(diethoxyphosphoryl)-3-(pyridin-4-yl)propanoate (compound 30) . This compound serves as a precursor in cyclopropanation reactions for bioactive molecule synthesis, such as inhibitors targeting enzymatic pathways .

Eigenschaften

Molekularformel |

C10H13NO2 |

|---|---|

Molekulargewicht |

179.22 g/mol |

IUPAC-Name |

ethyl 2-pyridin-4-ylpropanoate |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)8(2)9-4-6-11-7-5-9/h4-8H,3H2,1-2H3 |

InChI-Schlüssel |

AILXLHFYUYKBML-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(C)C1=CC=NC=C1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Ethyl 2-(4-Fluorophenyl)-3-oxo-3-(pyridin-4-yl)propanoate

- Structure : Incorporates a 4-fluorophenyl group and a ketone at the β-position.

- Synthesis : Prepared via nucleophilic substitution or condensation reactions.

- Properties : Higher molar mass (287.29 g/mol) and increased lipophilicity due to the fluorophenyl group, influencing bioavailability .

- Applications: Potential use in medicinal chemistry for kinase inhibition or as a fluorinated probe.

Methyl 2-(Di(tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoate

- Structure: Features a Boc-protected amino group at the α-position.

- Synthesis : Achieved via iridium-catalyzed photoredox coupling with Hantzsch ester, yielding 34% isolated product .

- Properties : Enhanced steric bulk and hydrogen-bonding capacity (TPSA: ~90 Ų), improving solubility in polar solvents.

Ethyl 2-Amino-3-(pyridin-4-yl)propanoate Dihydrochloride

- Structure: Contains a free amino group, protonated as a dihydrochloride salt.

- Properties : Increased water solubility (due to ionic form) and bioavailability, suitable for peptide conjugates or CNS-targeting drugs .

Agrochemical Derivatives

- Pyraflufen-ethyl and Quizalofop-P-ethyl: Propanoate esters with chlorinated benzoxazolyl or quinoxalinyl groups.

- Applications : Broad-spectrum herbicides due to lipophilic aromatic substituents enhancing membrane permeability .

- Contrast: Ethyl 2-(pyridin-4-yl)propanoate lacks halogenation, reducing environmental persistence but limiting herbicidal activity.

Pharmaceutical Intermediates

- Ethyl 3-(4-Hydroxyphenyl)-2-(triazolylacetamido)propanoate: Combines pyridinyl, triazole, and phenolic groups for multitarget inhibition (e.g., antimicrobial or anticancer agents) .

- Comparison: The absence of a triazole or hydroxyphenyl group in Ethyl 2-(pyridin-4-yl)propanoate simplifies synthesis but reduces functional diversity.

Physicochemical Properties

Research Findings and Trends

- Synthetic Versatility: Ethyl 2-(pyridin-4-yl)propanoate’s phosphonate intermediate enables diverse cyclopropanation reactions, critical for rigidifying bioactive molecules .

- Bioactivity : Pyridinyl groups enhance binding to metalloenzymes or receptors, as seen in kinase inhibitors .

- Limitations : Lower thermal stability compared to halogenated analogs restricts high-temperature applications .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.